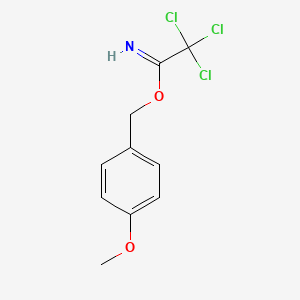

4-甲氧基苄基 2,2,2-三氯乙酰亚胺

概述

描述

4-Methoxybenzyl 2,2,2-Trichloroacetimidate is a reagent used for the protection of alcohols as the p-methoxybenzyl ether . It can protect 1o, 2o, and 3o alcohols with equal efficiency in the presence of a variety of different protective groups .

Synthesis Analysis

The synthesis of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate involves the protection of alcohols as the p-methoxybenzyl ether . This reagent is commonly used under acidic conditions, offering an alternative method to the Williamson ether synthesis, which typically uses basic conditions to protect base-sensitive alcohols .Molecular Structure Analysis

The molecular formula of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is C10H10Cl3NO2 . Its molecular weight is 282.55 .Chemical Reactions Analysis

4-Methoxybenzyl 2,2,2-Trichloroacetimidate is used as a reagent for the protection of alcohols . Carboxylic acids can be converted to the corresponding 4-methoxybenzyl (PMB) esters with 4-methoxybenzyl-2,2,2-trichloroacetimidate in the absence of an acid catalyst .Physical and Chemical Properties Analysis

4-Methoxybenzyl 2,2,2-Trichloroacetimidate is a clear liquid at 20°C . It has a boiling point of 137°C at 0.7 mmHg and a density of 1.361 g/mL at 25°C . Its refractive index is 1.5488 .科学研究应用

羟基功能的温和保护

MPM(4-甲氧基苄基)三氯乙酰亚胺已被用作羟基功能的温和保护方法。即使对于位阻很大的羟基,这种方法也很有效,在室温下使用催化量的三氟甲磺酸即可在 40 分钟内完成反应 (Nakajima, Horita, Abe, & Yonemitsu, 1988)。

醇和羧酸的转化

(2,6-二氯-4-甲氧基苯基)-(2,4-二氯苯基)-甲基三氯乙酰亚胺已被有效活化,可以与醇和羧酸反应。该化合物可以将多种醇转化为具有优异收率的相应醚。所形成的醚对苄基和 4-甲氧基苄基醚基团的典型脱保护条件稳定。该化合物的聚合物结合变体也可用于醇和羧酸的固定 (Kurosu & Li, 2009)。

PMB 酯的形成

使用 4-甲氧基苄基-2,2,2-三氯乙酰亚胺,羧酸已转化为 4-甲氧基苄基 (PMB) 酯,该过程操作简单,不需要酸催化剂。这种方法非常有效,产率为 72-99%,并且对于位阻羧酸特别有利。它还保持了敏感底物的完整性,因为在具有 α-立体中心的羧酸中未观察到外消旋,并且在 Z-α,β-不饱和酸中未发生异构化 (Shah, Russo, Howard, & Chisholm, 2014)。

在寡核糖核苷酸合成中的用途

4-甲氧基苄基已被引入腺苷的 2'-羟基,并通过磷酸三酯方法成功用于寡核糖核苷酸的合成。该基团可以从寡核糖核苷酸中快速去除,为这些重要生物分子的合成提供了一种干净有效的方法 (Takaku & Kamaike, 1982)。

作用机制

Target of Action

The primary target of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate are alcohols . This compound is used as a reagent for the protection of alcohols as the p-methoxybenzyl ether .

Mode of Action

4-Methoxybenzyl 2,2,2-Trichloroacetimidate interacts with its targets (alcohols) by protecting them as the p-methoxybenzyl ether . It can easily protect 1°, 2°, and 3° alcohols with equal efficiency in the presence of a variety of different protective groups .

Biochemical Pathways

The compound is involved in the esterification process, where carboxylic acids are converted to the corresponding 4-methoxybenzyl (PMB) esters . This operationally simple procedure is a highly effective method for the formation of PMB esters .

Pharmacokinetics

Its physical properties such as boiling point (135-137 °c/07 mmHg) and density (1361 g/mL at 25 °C) can impact its handling and use .

Result of Action

The result of the action of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is the formation of p-methoxybenzyl ethers from alcohols . These ethers serve as protective groups that can be removed under specific conditions to yield the original alcohol.

Action Environment

The compound is commonly used under acidic conditions, offering an alternative method to the Williamson ether synthesis, which is typically used under basic conditions to protect base-sensitive alcohols . It should be stored under inert gas and should avoid moisture (as it decomposes) and heat .

安全和危害

未来方向

The future directions of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate could involve its use in the protection of alcohols as the p-methoxybenzyl ether . Its ability to protect 1o, 2o, and 3o alcohols with equal efficiency in the presence of a variety of different protective groups makes it a valuable reagent in organic synthesis .

生化分析

Biochemical Properties

4-Methoxybenzyl 2,2,2-Trichloroacetimidate plays a crucial role in biochemical reactions, primarily as a reagent for the protection of alcohols. It interacts with various enzymes and proteins involved in the synthesis and modification of alcohol-containing biomolecules. The compound’s ability to protect alcohol groups makes it valuable in the synthesis of complex organic molecules, where selective protection and deprotection steps are necessary. The interactions of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate with biomolecules are typically characterized by the formation of stable ether linkages, which can be selectively cleaved under specific conditions .

Molecular Mechanism

At the molecular level, 4-Methoxybenzyl 2,2,2-Trichloroacetimidate exerts its effects through the formation of ether bonds with alcohol groups. This reaction typically occurs under acidic conditions, where the compound reacts with the hydroxyl group of an alcohol to form a stable p-methoxybenzyl ether. The molecular mechanism involves the activation of the trichloroacetimidate group, which facilitates the nucleophilic attack by the alcohol. This process is highly efficient and can be used to protect alcohol groups in a variety of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate are important considerations. The compound is generally stable under acidic conditions but can degrade over time when exposed to moisture or elevated temperatures. Long-term studies have shown that the protective ether bonds formed by 4-Methoxybenzyl 2,2,2-Trichloroacetimidate remain stable under standard laboratory conditions, but may be cleaved under specific conditions designed for deprotection .

Metabolic Pathways

4-Methoxybenzyl 2,2,2-Trichloroacetimidate is involved in metabolic pathways related to the protection and deprotection of alcohol groups. The compound interacts with enzymes that catalyze the formation and cleavage of ether bonds, such as esterases and proteases. These interactions can influence metabolic flux and the levels of metabolites containing protected alcohol groups. The presence of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate can thus affect the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by passive diffusion or facilitated by specific transporters. Once inside the cell, 4-Methoxybenzyl 2,2,2-Trichloroacetimidate may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability for biochemical reactions and its overall efficacy as a protective reagent .

Subcellular Localization

The subcellular localization of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is determined by its interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the activity and function of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is essential for optimizing its use in biochemical applications .

属性

IUPAC Name |

(4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHGKLBJBHACOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454780 | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89238-99-3 | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the primary application of 4-Methoxybenzyl-2,2,2-trichloroacetimidate in organic synthesis?

A1: 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) is a versatile reagent primarily used for the protection of carboxylic acids as their corresponding 4-methoxybenzyl (PMB) esters []. This protection is particularly useful in multi-step organic synthesis as PMB esters are stable under various reaction conditions but can be readily cleaved when needed.

Q2: What makes PMB-TCA a desirable reagent for PMB ester formation?

A2: PMB-TCA offers several advantages for PMB ester synthesis:

- Mild Reaction Conditions: The reaction proceeds efficiently without the need for strong acids or bases []. This mildness is crucial when dealing with acid-sensitive substrates.

- High Yields: The conversion of carboxylic acids to PMB esters using PMB-TCA typically proceeds in excellent yields, ranging from 78-99% [].

- Stereochemical Integrity: The reaction is highly stereoselective, with no observed racemization for carboxylic acids containing an α-stereocenter []. This feature is essential for synthesizing chiral molecules.

Q3: Besides PMB ester formation, are there other reported applications of PMB-TCA in organic synthesis?

A3: Yes, research indicates that PMB-TCA can be activated with Lewis acids to act as an electrophile, reacting with indole derivatives []. This reactivity enables the alkylation of indoles at various positions (N-, C2-, and C3-), providing access to a diverse range of substituted indole derivatives, including potentially valuable tryptamine analogs [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)